molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No. B1283395
CAS RN: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of bromopyruvic acid with thiourea derivatives to yield thiazole carboxylic acids . Another synthetic approach reported the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to produce bromodifluoromethyl thiazoles . An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid has been described, where ethyl 2-amino-thiazole-4-carboxylate is synthesized with thiourea and ethyl bromopyruvate by a solvent-free method, followed by diazotization and saponification .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques. X-ray diffraction analysis is commonly used to determine the crystal structure of these compounds . Infrared (IR) spectroscopy, melting point determination, and elemental analysis are also employed to characterize the molecular structure and confirm the purity of the synthesized compounds .

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For instance, bromination of thiazole carboxylic acids can lead to the formation of brominated derivatives, which can further react with ammonia to form amino acids, with alcoholic alkali to yield cinnamic acid derivatives, or with thionyl chloride to produce acid chlorides and amides . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1,3-thiazole-2-carboxylic acid and related thiazole derivatives can be extensively studied using experimental and theoretical methods. Density functional theory (DFT) calculations can provide insights into the electronic structure, spectral features, and hydrogen bonding interactions of these compounds . The solvent effects on intermolecular hydrogen bonding can also be investigated to understand the behavior of thiazole carboxylic acids in different environments . Additionally, the non-linear optical properties and molecular electrostatic potential surface maps can be computed to explore the potential applications of these compounds in material science .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
    • Thiazoles are synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
    • The results of these reactions have shown significant antimicrobial and antifungal activities .
  • Pharmaceutical Chemistry

    • Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents .
    • These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions .
    • Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .
  • Organic Synthesis

    • “4-Bromo-1,3-thiazole-2-carboxylic acid” is used as a raw material and intermediate in organic synthesis . It’s often used to synthesize other complex organic molecules .
  • Agrochemicals

    • Thiazole derivatives are used in the synthesis of agrochemicals . They are used to create pesticides and other agricultural chemicals .
  • Dyestuff

    • Thiazoles are used in the production of dyes . They can contribute to the color and binding properties of the dye .
  • Antifungal Medication

    • The antifungal medication abafungin is used topically to suppress skin infections caused by various fungi . Thiazoles, including “4-Bromo-1,3-thiazole-2-carboxylic acid”, could potentially be used in the synthesis of such medications .
  • Chemical Synthesis

    • “4-Bromo-1,3-thiazole-2-carboxylic acid” is often used as a raw material and intermediate in chemical synthesis . It can be used to synthesize other complex organic molecules .
  • Material Science

    • Thiazole derivatives, including “4-Bromo-1,3-thiazole-2-carboxylic acid”, can be used in the development of new materials . These materials can have unique properties such as high thermal stability, electrical conductivity, and resistance to chemicals .
  • Biochemical Research

    • Thiazoles can be used in biochemical research as they can interact with various biological targets . They can be used to study protein-ligand interactions, enzyme mechanisms, and more .
  • Environmental Science

    • Thiazoles, including “4-Bromo-1,3-thiazole-2-carboxylic acid”, can be used in environmental science for the detection and removal of pollutants . They can be used in the synthesis of sensors and absorbents .
  • Food Industry

    • Thiazoles are used in the food industry as flavoring agents . They contribute to the taste and aroma of various foods .
  • Cosmetics Industry

    • Thiazoles are used in the cosmetics industry for their antimicrobial properties . They can be used in products such as soaps, shampoos, and lotions .

Safety And Hazards

The safety information for 4-Bromo-1,3-thiazole-2-carboxylic acid includes a GHS07 pictogram and a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEJPYEJEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568549
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-thiazole-2-carboxylic acid

CAS RN

88982-82-5
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in Et2O (1000 mL) was added n-BuLi (90 mL, 2.5 M, 1.1 eq.) at −78° C. dropwise and it was stirred for one hour. The reaction solution was poured into dry CO2 at −78° C. and the reaction mixture was warmed to the room temperature. TLC and LCMS showed the reaction was complete. It was quenched with water (100 ml). The Et2O phase was removed. The aqueous phase was adjusted to pH to 2-3 and extracted with ethyl acetate. The organic phase was dried, filtered and concentrated to obtain 4-bromothiazole-2-carboxylic acid. 1HNMR (400 MHz, DMSO): δ 8.23 (1H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
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Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

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